1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
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Overview
Description
1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is a chemical compound with the molecular formula C8H12N2O It is a cyclobutane derivative with a pyrazole moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with pyrazole in the presence of a suitable base. The reaction proceeds via nucleophilic addition of the pyrazole to the carbonyl group of the cyclobutanone, followed by reduction to yield the desired product .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 1-[(1H-pyrazol-1-yl)methyl]cyclobutanone.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of 1-[(1H-pyrazol-1-yl)methyl]cyclobutyl chloride.
Scientific Research Applications
1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
- 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-amine
- 1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-thiol
Uniqueness
1-[(1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8(3-1-4-8)7-10-6-2-5-9-10/h2,5-6,11H,1,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMNVCRRJYNAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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